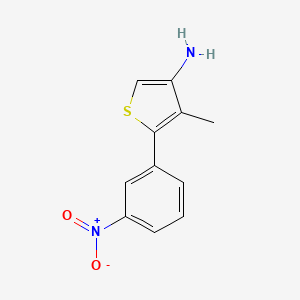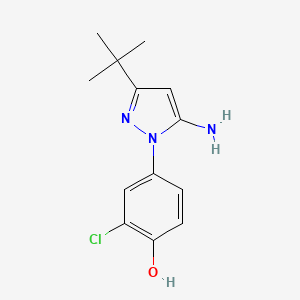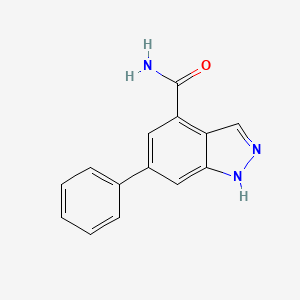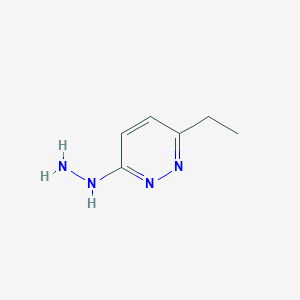
(R)-2-N-Boc-hexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-aminohexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-(1-aminohexan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the by-products and drive the reaction to completion . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-(1-aminohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl ®-(1-aminohexan-2-yl)carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in solid-phase peptide synthesis .
Industry: In industrial applications, tert-butyl ®-(1-aminohexan-2-yl)carbamate is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of tert-butyl ®-(1-aminohexan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be cleaved under mild acidic conditions, releasing the free amine and tert-butyl cation .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-protected anilines
- Phenylmethoxycarbonyl (carbobenzoxy) derivatives
Uniqueness: tert-Butyl ®-(1-aminohexan-2-yl)carbamate is unique due to its high stability and ease of removal under mild conditions. Compared to other protecting groups like phenylmethoxycarbonyl, it offers better stability and selectivity in various reactions .
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-aminohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
WTRFQXAZKVGHBD-SECBINFHSA-N |
SMILES isomérique |
CCCC[C@H](CN)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(CN)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)










![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
